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Compound of Interest

Compound Name: QCA570

Cat. No.: B610376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of QCA570, a novel and highly potent
proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the
Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. QCA570
has demonstrated exceptional efficacy in preclinical models, positioning it as a significant tool
for research and a promising candidate for therapeutic development, particularly in oncology.

Core Mechanism of Action

QCADS570 is a heterobifunctional small molecule that simultaneously binds to a BET protein and
the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of the
BET protein, marking it for degradation by the proteasome[1][3]. This targeted protein
degradation mechanism offers a rapid, profound, and durable suppression of BET protein
function compared to traditional small-molecule inhibitors[2][3]. As a pan-BET degrader,
QCA570 effectively reduces the cellular levels of BRD2, BRD3, and BRD4[1][3][4].

Quantitative Data Summary

The potency of QCA570 has been quantified across various assays, demonstrating its high
affinity for BET proteins and its exceptional efficacy in inducing their degradation and inhibiting
cell growth.
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Binding Affinity of QCA570's Parent BET Inhibitor
(Compound 22/QCA276)

QCA570 was developed from a novel class of[4][5]oxazepine BET inhibitors[1]. The binding
affinities of its parent inhibitor, compound 22 (also referred to as QCA276), to the
bromodomains of BRD2, BRD3, and BRD4 are summarized below.

Target Protein Bromodomain Ki (nM)
BRD2 BD1 1.7[1][6]
BD2 8.5[1][6]

BRD3 BD1 2.5[1][6]
BD2 6.5[1][6]

BRD4 BD1 <14[1]
BD2 18.5[1][6]

Cellular Activity of QCA570

QCA570 has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of
cancer cell lines.
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Cell Line Cancer Type IC50 Notes
Acute Myeloid ) -
MV4;11 ) 8.3 pM[1] Highly sensitive
Leukemia
Acute Myeloid
MOLM-13 _ 62 pM[1]
Leukemia
Acute Lymphoblastic
RS4;11 i 32 pM[1]
Leukemia
H1975, H157, and
Non-Small Cell Lung ~0.3 - 100 nM (range
H1975 ) Calu-1 were the most
Cancer across 10 cell lines)[4] N
sensitive.
Range of 2-30 nM
5637 Bladder Cancer 2.6 nM[2][3] across five bladder
cancer cell lines.
Jg2 Bladder Cancer 10.8 nM[2][3]

Degradation Potency of QCA570

QCA570 induces the degradation of BET proteins at remarkably low concentrations.
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Cell Line Protein Target

DC50 Time Point

MV4;11 BRD2, BRD3, BRD4

Not explicitly stated,
but effective
degradation seen at
30-100 pM for BRD2
and 10 pM for
BRD3/4[1]

3 hours

RS4;11 BRD2, BRD3, BRD4

Not explicitly stated,
but effective
degradation seen at
30-100 pM for BRD2
and 10 pM for
BRD3/4[1]

3 hours

Bladder Cancer Cell

Lines

BRD4

~1 nM[2][3] 9 hours

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by QCA570 and a typical

experimental workflow for its characterization are provided below.
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Caption: Mechanism of action of QCA570 as a PROTAC BET degrader.
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Caption: A typical experimental workflow for evaluating QCA570.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b610376?utm_src=pdf-body-img
https://www.benchchem.com/product/b610376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used in the evaluation of QCA570.

Cell Viability and Proliferation Assays (SRB or CCK-8)

e Objective: To determine the effect of QCA570 on cell growth and to calculate the IC50 value.
e Protocol:

o Seed cancer cells in 96-well plates at a predetermined density (e.g., 3,000-5,000
cells/well) and allow them to adhere overnight.

o Treat the cells with a serial dilution of QCA570 or DMSO as a vehicle control.
o Incubate the plates for a specified period, typically 72 to 96 hours[1][3].

o For the Sulforhodamine B (SRB) assay, fix the cells with trichloroacetic acid, wash, and
stain with SRB dye. Solubilize the bound dye and measure the absorbance at a specific
wavelength (e.g., 515 nm)[4].

o For the Cell Counting Kit-8 (CCK-8) assay, add CCK-8 solution to each well and incubate
for 1-4 hours. Measure the absorbance at 450 nm[1][3].

o Calculate cell viability as a percentage relative to the DMSO-treated control and plot dose-
response curves to determine the IC50 values using appropriate software (e.g., GraphPad
Prism).

Western Blotting for Protein Degradation

o Objective: To quantify the degradation of BRD2, BRD3, BRD4, and downstream target
proteins like c-MYC.

e Protocol:

o Seed cells in 6-well plates and treat with various concentrations of QCA570 for different
durations (e.g., 3, 9, or 24 hours)[1][3][4].
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o Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Determine protein concentration using a BCA or Bradford assay.

o Separate equal amounts of protein lysate (e.g., 20-30 pg) by SDS-PAGE and transfer to a
PVDF or nitrocellulose membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST).

o Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC,
cleaved PARP, or a loading control (e.g., GAPDH, (3-Actin) overnight at 4°C[1][3][4].

o Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

o Quantify band intensities using software like ImageJ to determine the extent of protein
degradation relative to the loading control[3].

Apoptosis Assay by Flow Cytometry

e Objective: To assess the induction of apoptosis by QCA570.

» Protocol:
o Treat cells with QCA570 or DMSO for a specified time (e.g., 24 or 48 hours)[1][4].
o Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
o Resuspend the cells in 1X Annexin V binding buffer.

o Stain the cells with FITC-conjugated Annexin V and Propidium lodide (PI) or 7-AAD
according to the manufacturer's instructions (e.g., BD Biosciences Annexin V/7-AAD Kkit)

[4].
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o Incubate in the dark for 15 minutes at room temperature.

o Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered
apoptotic, and the percentage of early (Annexin V+/Pl-) and late (Annexin V+/Pl+)
apoptotic cells is quantified using analysis software (e.g., FlowJo).

In Vivo Xenograft Tumor Models

o Objective: To evaluate the anti-tumor efficacy of QCA570 in a living organism.
e Protocol:

o Establish xenograft tumors by subcutaneously injecting a suspension of cancer cells (e.g.,
5 x 106 RS4;11 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g.,
SCID mice)[6].

o Allow tumors to grow to a palpable size (e.g., ~100 mms3).
o Randomize mice into treatment and vehicle control groups.

o Administer QCA570 at specified doses and schedules (e.g., 1 or 5 mg/kg, intravenously,
three times a week)[6].

o Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).

o At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic
analysis (e.g., Western blotting to confirm BET protein degradation in tumor tissue).

o All animal experiments must be conducted in accordance with institutional guidelines and
approved animal care and use protocols|[6].

Conclusion

QCA570 is a powerful research tool and a highly promising therapeutic candidate that
leverages the PROTAC mechanism to achieve potent and durable degradation of BRD2,
BRD3, and BRDA4. Its picomolar to low nanomolar efficacy in vitro and demonstrated tumor
regression in vivo underscore its potential in treating cancers dependent on BET protein
function. The data and protocols summarized in this guide provide a solid foundation for further
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investigation into the biological activities and therapeutic applications of this exceptional BET
degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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